Cinidon-ethyl
Description
Chemical Identity Cinidon-ethyl (IUPAC name: ethyl (2Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)phenyl]prop-2-enoate) is a synthetic herbicide with the molecular formula C₁₉H₁₇Cl₂NO₄ and a molecular weight of 394.25 g/mol . Its structure features two chlorine atoms, an ethyl ester group, and a hexahydro-isoindole-dione ring system, contributing to its herbicidal activity .
Applications this compound is primarily used to control broadleaf weeds in cereal crops . It is registered under trade names such as Bingo, Orbit, and Vega . As a post-emergent herbicide, it inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in target plants .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKTZOEKDFTBU-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036753 | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142891-20-1 | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinidon-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CINIDON-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Cyclohexene Dicarboximide Intermediate
The core imide structure is prepared through a one-pot reaction:
-
Anhydride Activation : Maleic anhydride derivatives react with substituted anilines in 1,4-dioxane.
-
Cyclization : APS (2 equiv) and DMSO (5% v/v) are added, and the mixture is heated at 100°C for 3–8 hours.
Representative Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Maleic anhydride | 1.0 equiv |
| 2-Chloro-5-aminoanisole | 1.1 equiv |
| APS | 2.0 equiv |
| Solvent | 1,4-dioxane (0.1 M) |
| Temperature | 100°C |
| Time | 3–8 hours |
This method achieves yields of 75–92% for structurally diverse imides, critical for this compound’s efficacy.
Esterification of Acrylic Acid Derivative
The ethyl ester group is introduced via acid-catalyzed esterification:
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Acid Activation : 2-Chloro-3-(2-chloro-5-hydroxyphenyl)acrylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
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Ethanol Quenching : The intermediate reacts with ethanol in dichloromethane (DCM) at 0–5°C.
Optimized Parameters
| Parameter | Value |
|---|---|
| SOCl₂ | 1.5 equiv |
| Ethanol | 3.0 equiv |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Coupling and Final Assembly
The final step involves coupling the imide and ester intermediates via nucleophilic aromatic substitution:
-
Deprotonation : The phenolic hydroxyl group of the imide intermediate is deprotonated using potassium carbonate (K₂CO₃).
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Alkylation : The resulting phenoxide reacts with ethyl 2-chloro-3-(2-chloro-5-fluorophenyl)acrylate in acetonitrile at 60°C.
Critical Data
| Metric | Value |
|---|---|
| Temperature | 60°C |
| Catalyst | K₂CO₃ (2.2 equiv) |
| Solvent | Acetonitrile |
| Reaction Time | 12 hours |
| Purity (HPLC) | ≥98.0% |
This protocol minimizes byproducts such as N-alkylated derivatives, ensuring high regioselectivity.
Process Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
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Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) resolves stereoisomeric impurities.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions. In a related synthesis (Figure 1, ), methyl ester analogs were hydrolyzed using sulfuric acid in methanol, yielding carboxylic acid intermediates. For cinidon-ethyl, analogous conditions (H₂SO₄/H₂O or NaOH/EtOH) would cleave the ester bond, producing the free carboxylic acid derivative:
Key Conditions :
-
Acidic: 1 M H₂SO₄, reflux, 6–8 h
-
Basic: 0.1 M NaOH, 60°C, 4 h
Epoxidation
The α,β-unsaturated ester moiety (Z-configuration) reacts with peracids to form epoxides. A study on structurally similar isoindole-diones ( ) demonstrated epoxidation using meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM):
Reaction Parameters :
| Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| MCPBA (1.2 eq) | DCM | 25°C | 1 h | 85% |
This reaction is stereospecific, with the cis configuration of the starting material influencing epoxide geometry.
Chlorine Substitution
The two chlorine atoms at positions 2 and 2′ participate in nucleophilic aromatic substitution (NAS) under controlled conditions. For example, reaction with methoxide (MeO⁻) in dimethylformamide (DMF) replaces chlorine with methoxy groups:
| Substrate | Nucleophile | Temp. | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| This compound | MeO⁻ | 80°C |
Steric hindrance from the tetrahydroisoindole-dione ring slows substitution at the 2′-position compared to the 2-chloro site.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ester to a saturated propionate:
Optimized Conditions :
-
Pressure: 1 atm H₂
-
Catalyst: 5% Pd/C (0.1 eq)
-
Solvent: Ethanol, 25°C, 12 h
Oxidative Degradation
Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the tetrahydroisoindole-dione ring undergoes cleavage, yielding phthalic acid derivatives:
Byproducts : Chlorinated intermediates are transiently observed but degrade fully under prolonged oxidation.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing:
-
Chlorinated benzenes
-
CO₂
-
Ethylene
Decomposition Pathway :
Mechanistic Insights
-
Epoxidation : Proceeds via electrophilic addition of the peracid to the double bond, forming a cyclic transition state .
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NAS : Aromatic ring activation by electron-withdrawing groups (e.g., dione) facilitates nucleophilic attack at para chlorine positions .
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Hydrolysis : Acid-catalyzed mechanism involves protonation of the ester carbonyl, followed by nucleophilic water attack .
Scientific Research Applications
Agricultural Applications
2.1 Target Weeds
Cinidon-ethyl is effective against various annual broadleaf weeds, including:
- Nettles
- Docks
- Chickweed
- Groundsel
It is typically applied post-emergence to maximize efficacy while minimizing harm to crops .
2.2 Application Timing
The herbicide can be applied at different growth stages:
- Pre-emergence : Before weed seeds germinate.
- Early post-emergence : Shortly after weeds emerge but before they compete significantly with crops.
Environmental Impact and Safety
3.1 Toxicity Profile
this compound exhibits low acute toxicity to humans and is not expected to bioaccumulate in the environment. However, it poses moderate toxicity to earthworms and higher toxicity to aquatic organisms, necessitating careful application practices to mitigate risks .
3.2 Residue Monitoring
Regular monitoring of this compound residues in food and environmental samples is essential for compliance with safety regulations. Laboratories utilize high-purity reference materials for accurate analysis, ensuring that residue levels remain within permissible limits set by regulatory bodies .
Case Studies
4.1 Gene Expression Studies
Research has shown that this compound induces specific gene expression patterns associated with plant defense mechanisms. A study using cDNA microarrays demonstrated that this compound triggers the expression of peroxidase and defense-related genes in wheat, indicating its role in enhancing plant resilience against stress .
4.2 Environmental Risk Assessments
A comprehensive study conducted in Germany assessed the impact of various pesticides, including this compound, on small streams. The findings indicated that 25% of these streams were threatened by pesticide exposure, underscoring the need for stringent monitoring and risk mitigation strategies when using herbicides like this compound .
Regulatory Framework
This compound is subject to strict regulations regarding its use and permissible residue levels in food products. The EU has established guidelines to mitigate potential groundwater contamination and protect non-target species during its application .
Mechanism of Action
Cinidon-ethyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial for chlorophyll biosynthesis . This inhibition leads to the accumulation of protoporphyrinogen IX, which generates reactive oxygen species in the presence of light, causing cell membrane damage and ultimately plant death . The compound is rapidly absorbed by the plant cuticle and is most effective on smaller weeds .
Comparison with Similar Compounds
Research Insights
- Efficacy: this compound’s dual chlorine atoms enhance binding to PPO enzymes, improving weed control in cereals compared to non-chlorinated analogs .
- Environmental Impact : Its low water solubility reduces leaching risk, but high log Pow raises bioaccumulation concerns in aquatic systems .
- Analytical Methods : this compound residues are quantified via QuEChERS extraction and LC-MS/MS, achieving detection limits <0.01 mg/kg .
Biological Activity
Cinidon-ethyl, a post-emergence herbicide, is primarily utilized for its effectiveness in controlling broadleaf weeds in cereal crops such as wheat. Its biological activity is characterized by its interaction with plant hormone signaling pathways, particularly those involving auxins. This article explores the compound's biological mechanisms, toxicity profiles, and ecological impacts based on diverse research findings.
This compound functions as an auxin herbicide, mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in weeds, leading to abnormal cell division and growth inhibition. Specifically, this compound interferes with auxin signaling pathways, which are crucial for regulating various physiological processes in plants. Research indicates that this disruption results in:
- Inhibition of cell division : Abnormal growth patterns are observed in treated weeds.
- Selective toxicity : While effective against certain weeds like black nightshade (Solanum nigrum) and cleavers (Galium aparine), it exhibits lower toxicity to crops like wheat that have adapted to metabolize the herbicide more efficiently.
Gene Expression Induction
Studies have demonstrated that this compound induces specific gene expression patterns related to plant defense mechanisms. Under controlled conditions, it triggers the expression of peroxidase and other defense-related genes, likely due to the generation of reactive oxygen species (ROS) from photo-oxidation processes . These findings suggest that this compound not only acts as a herbicide but may also play a role in enhancing plant resilience against stress.
Toxicity Profile
The safety and ecological impact of this compound have been assessed through various toxicity studies:
| Toxicity Parameter | Value | Test Organism |
|---|---|---|
| Oral LD50 | >2200 mg/kg | Rat |
| Dermal LD50 | >2000 mg/kg | Rat |
| Inhalative LC50 (4h) | >5300 mg/L | Rat |
| Aquatic Toxicity | Moderately toxic | Various aquatic organisms |
| Soil Mobility | Slightly mobile | N/A |
This compound is classified as having low mammalian toxicity and is not expected to bioaccumulate significantly. However, it poses moderate risks to earthworms and higher toxicity levels to aquatic organisms .
Ecological Impact
This compound's environmental behavior indicates that it has low persistence in soil and water systems, reducing long-term ecological risks. Its relatively low aqueous solubility and volatility also minimize groundwater contamination potential. Nevertheless, caution is advised due to its moderate toxicity to non-target species like earthworms and its higher toxicity to aquatic life .
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound in agricultural settings:
- Field Trials on Wheat : In trials conducted across various regions, this compound effectively controlled populations of problematic weeds without adversely affecting wheat yield. The selectivity towards wheat was attributed to its unique metabolic pathways that allow for detoxification.
- Impact on Non-target Species : Research indicates that while this compound is moderately toxic to earthworms, it shows relatively low toxicity to beneficial insects such as honeybees. This characteristic makes it a preferable choice among herbicides for integrated pest management strategies .
- Gene Expression Studies : A study examining gene expression changes following this compound application revealed significant upregulation of genes associated with plant defense responses, indicating potential benefits for crop resilience against biotic stressors .
Q & A
Basic: What are the key structural features of Cinidon-ethyl that influence its herbicidal activity, and how can these be experimentally validated?
Methodological Answer:
this compound (C₁₉H₁₇Cl₂NO₄) contains two chlorine atoms, an aliphatic ester group, and a bicyclic isoindole-dione moiety . These structural elements contribute to its mode of action as a protoporphyrinogen oxidase (PPO) inhibitor. To validate their roles:
- Synthesis of Analogues: Modify specific functional groups (e.g., replacing chlorine with fluorine) and compare herbicidal efficacy via bioassays on target weeds .
- Computational Modeling: Use molecular docking to assess binding affinity to PPO enzymes, correlating structural variations with inhibitory activity .
Basic: What standardized analytical methods are recommended for detecting and quantifying this compound in environmental samples?
Methodological Answer:
- HPLC-MS/MS: Employ a C18 column (2.1 × 100 mm, 3.5 µm) with a gradient mobile phase (acetonitrile/0.1% formic acid). Set MS/MS transitions for this compound (m/z 394 → 358 and 394 → 322) to enhance specificity .
- Sample Preparation: Use QuEChERS extraction for plant/soil matrices, followed by solid-phase extraction (SPE) cleanup to reduce matrix interference .
Advanced: How can researchers design experiments to investigate the metabolic degradation pathways of this compound in non-target plant species?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹⁴C-labeled this compound to track metabolic intermediates via radio-TLC or LC-radiodetection .
- Controlled Variables: Maintain consistent light, temperature, and soil pH to isolate degradation kinetics from environmental variability .
- Enzyme Assays: Extract plant cytochrome P450 enzymes and incubate with this compound, analyzing metabolites via high-resolution mass spectrometry (HRMS) .
Advanced: How should researchers address contradictions in efficacy data across studies evaluating this compound under varying soil conditions?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from multiple studies, stratifying by soil type (e.g., clay vs. sandy loam), organic matter content, and pH. Use mixed-effects models to quantify variance attributable to soil properties .
- Sensitivity Analysis: Test this compound’s adsorption coefficients (Kd) across soil types to correlate bioavailability with efficacy .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and chemical goggles. Conduct work in a fume hood to prevent inhalation of aerosols .
- Waste Disposal: Neutralize residues with activated charcoal before disposal in designated hazardous waste containers .
Advanced: What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Parallel Synthesis: Use automated reactors to simultaneously vary substituents (e.g., alkyl chain length, halogen type) and screen for herbicidal activity .
- Purification: Employ preparative HPLC with a phenyl-hexyl column to isolate isomers, ensuring >95% purity for bioassays .
Advanced: How can statistical methods resolve variability in this compound’s phytotoxicity data across replicated field trials?
Methodological Answer:
- ANOVA with Post Hoc Tests: Compare treatment means (e.g., Tukey’s HSD) to identify outliers influenced by environmental covariates (rainfall, temperature) .
- Bayesian Hierarchical Modeling: Account for nested data structures (e.g., plots within fields) to estimate uncertainty in dose-response curves .
Basic: What are the stability profiles of this compound under different storage conditions, and how should these inform experimental design?
Methodological Answer:
- Accelerated Stability Testing: Store this compound solutions at 40°C/75% RH for 6 months, analyzing degradation via HPLC-UV. Protect from light using amber vials .
- Freeze-Thaw Cycles: Test analyte recovery after repeated freezing (−20°C) and thawing to validate storage protocols for long-term studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
